tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry Click Chemistry Building Block Synthesis

tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2763759-30-2) is a synthetic organic compound within the 2-azaspiro[3.3]heptane family. This N-Boc-protected spirocyclic building block carries both a 6-ethynyl (terminal alkyne) and a 6-hydroxy substituent on the strained four-membered azetidine ring system.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B13470398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#C)O
InChIInChI=1S/C13H19NO3/c1-5-13(16)6-12(7-13)8-14(9-12)10(15)17-11(2,3)4/h1,16H,6-9H2,2-4H3
InChIKeyYUCPNEMAJWAGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: A Dual-Functionalized Spirocyclic Building Block for Drug Discovery


tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2763759-30-2) is a synthetic organic compound within the 2-azaspiro[3.3]heptane family . This N-Boc-protected spirocyclic building block carries both a 6-ethynyl (terminal alkyne) and a 6-hydroxy substituent on the strained four-membered azetidine ring system. The spiro[3.3]heptane scaffold has been validated as a bioisostere of piperidine [1] and as a surrogate for 1,3-heteroatom-substituted cyclohexanes [2], offering conformational rigidity and a 90° twist geometry that distinguishes it from planar six-membered heterocycles. With a molecular formula of C₁₃H₁₉NO₃, molecular weight of 237.29 g/mol, calculated LogP of 1.38, and TPSA of 49.77 Ų , the compound features zero rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors, positioning it as a compact, polar, and synthetically versatile intermediate for medicinal chemistry.

Why tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Cannot Be Replaced by Generic Spiro[3.3]heptane Analogs


tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate occupies a narrow chemical space that no single commercially available analog simultaneously occupies. The des-hydroxy analog (CAS 1809337-33-4, C₁₃H₁₉NO₂, MW 221.30) lacks the hydrogen-bond donor capacity required for target engagement at polar protein interfaces ; the des-ethynyl analog (CAS 1147557-97-8, C₁₁H₁₉NO₃, MW 213.27) eliminates the terminal alkyne handle needed for copper-catalyzed azide–alkyne cycloaddition (CuAAC) bioconjugation and scaffold extension . The N-linked 2-azaspiro[3.3]heptane core itself exhibits distinct lipophilicity behavior (ΔlogD₇.₄ = +0.5 vs. piperidine) compared to 1-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane variants, which show logD decreases of –0.5 to –1.0 units [1]. Generic substitution across this compound class risks altering three independent property vectors — H-bond capacity, synthetic derivatization potential, and lipophilicity — simultaneously, each of which has been shown to produce order-of-magnitude effects on solubility and metabolic stability in spiro[3.3]heptane matched molecular pairs [2].

Quantitative Differentiation Evidence for tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate


Dual Orthogonal Functionalization at C6: Hydroxy + Ethynyl vs. Mono-Functionalized Analogs

The target compound is the only 2-azaspiro[3.3]heptane building block in the C₁₃ formula space that simultaneously carries a hydrogen-bond donor (6-OH) and a terminal alkyne (6-C≡CH) on the azetidine ring. The des-hydroxy analog tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1809337-33-4) lacks the OH group, converting HBD count from 1 to 0 and HBA count from 3 to 2, and reducing molecular weight by 16 Da (ΔMW = –16.0) . The des-ethynyl analog tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8) preserves HBD/HBA capacity but eliminates the terminal alkyne required for CuAAC click chemistry and Sonogashira coupling; additionally, its rotatable bond count increases from 0 to 2, reducing scaffold rigidity .

Medicinal Chemistry Click Chemistry Building Block Synthesis

Spiro[3.3]heptane Scaffold Aqueous Solubility Advantage Over Cyclohexane Analogues

The 2-azaspiro[3.3]heptane core provides a documented aqueous solubility advantage over structurally analogous six-membered monocyclic systems. In a systematic matched-pair analysis of heteroatom-substituted spiro[3.3]heptanes versus their monocyclic counterparts, the spirocyclic compounds exhibited consistently higher intrinsic solubility — in the most pronounced case, N-Boc-substituted spirocycle 6 showed approximately 10-fold higher solubility than its monocyclic counterpart 29 [1]. Across the full series, spiro[3.3]heptanes demonstrated an average ΔlogD of –0.75 and an average ΔlogP of –0.21 relative to monocyclic analogues, indicating both lower lipophilicity and higher polarity in the neutral base form [1].

Drug Design ADME Physicochemical Properties

Lipophilicity Divergence of 2-Azaspiro[3.3]heptane from Other Azaspiro[3.3]heptane Regioisomers

Among azaspiro[3.3]heptane regioisomers, the N-linked 2-azaspiro[3.3]heptane core exhibits a unique lipophilicity signature: it increases logD₇.₄ by up to +0.5 units relative to the parent piperidine, whereas 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane cores decrease logD₇.₄ by –0.6 to –1.0 units [1]. This directional difference has critical consequences for tissue distribution — in a C-linked CXCR2 antagonist matched pair, the 2-azaspiro[3.3]heptane analogue 27b was approximately 2-fold more potent than its piperidine counterpart 27a but showed 25-fold lower brain penetration, attributed to the increased basicity and altered physicochemical profile of the spiro system [1]. The 1-azaspiro[3.3]heptane regioisomer offers comparable basicity (pKa ≈ 8.5) to piperidine while generally decreasing logD by 0.5–1.0 units [2], representing the opposite direction of lipophilicity modulation.

Lipophilicity Bioisostere Selection CNS Drug Design

Zero Rotatable Bonds and Complete Scaffold Rigidity vs. Des-Ethynyl Hydroxy Analog

The target compound possesses zero rotatable bonds (RotB = 0), a consequence of the spirocyclic junction locking both the azetidine and cyclobutane rings into a fixed conformation, with the ethynyl group extending along a single defined vector and the hydroxy group occupying the opposing C6 position . In contrast, the des-ethynyl analog 2-Boc-6-hydroxy-2-azaspiro[3.3]heptane (CAS 1147557-97-8) has two rotatable bonds — specifically the carbamate tert-butyl group and the C6–OH bond — introducing conformational flexibility absent from the target molecule . X-ray crystallographic analysis of 1,6-substituted azaspiro[3.3]heptanes has established that the spirocyclic framework enforces a well-defined 90° exit-vector angle between substituents, with inter-nitrogen distances approximately 1.3 Å greater than in corresponding piperazine systems [1].

Conformational Restriction Scaffold Rigidity Entropic Binding

Metabolic Stability Advantage of the Spiro[3.3]heptane Core vs. Monocyclic Counterparts

The spiro[3.3]heptane scaffold has been shown to confer a general metabolic stability advantage over monocyclic six-membered ring analogues. In the Burkhard et al. 2010 panel, the spirocyclic compounds exhibited lower intrinsic clearance rates than their monocyclic counterparts in both human liver microsomes and hepatocyte assays [1]. Exemplified in a drug-like context, replacement of the piperazine moiety in ciprofloxacin with a 2,6-diazaspiro[3.3]heptane core eliminated measurable microsomal clearance entirely (CLint = 0 μL·min⁻¹·mg⁻¹ for spiro analog 22 vs. 5 μL·min⁻¹·mg⁻¹ for ciprofloxacin 19) while maintaining antibacterial potency (MIC = 0.125 μg/mL vs. S. aureus for both) [1]. Separately, 1-azaspiro[3.3]heptane incorporation into bupivacaine improved metabolic stability in human liver microsomes and preserved activity at the target [2]. The linear 2-azaspiro[3.3]heptane subclass to which the target compound belongs was specifically noted for "high aqueous solubilities and low metabolic clearance rates" [3].

Metabolic Stability Microsomal Clearance Lead Optimization

2-Azaspiro[3.3]heptane in Orally Bioavailable Fetal Hemoglobin Inducers: Scaffold-Driven ADME Optimization

The drug discovery relevance of the 2-azaspiro[3.3]heptane core has been validated in a lead optimization campaign for fetal hemoglobin (HbF) induction. Starting from a phenotypic hit (compound 1) in human erythroid progenitor cells, exploration of structure–activity relationships and systematic optimization of ADME properties led to 2-azaspiro[3.3]heptane derivative 18, which was characterized as "more rigid" with a "unique structure" [1]. In vivo evaluation in cynomolgus monkeys demonstrated that compound 18 induced a significant dose-dependent increase in γ-globin switching with developable pharmacokinetic properties and no genotoxic effects, comparing favorably to the standard-of-care hydroxyurea on safety [1]. This study provides direct evidence that the 2-azaspiro[3.3]heptane scaffold — the core of the target compound — can be optimized to oral bioavailability in a primate model.

Hematology Oral Bioavailability Scaffold Optimization

Optimal Application Scenarios for tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Based on Quantitative Evidence


CuAAC Click Chemistry-Mediated Library Synthesis and Bioconjugation

The terminal alkyne at C6 enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) for modular derivatization with azide-containing fragments, fluorescent probes, or biomolecules . This capability is uniquely absent from the des-ethynyl hydroxy analog (CAS 1147557-97-8). The N-Boc protecting group at N2 allows orthogonal deprotection (TFA or HCl) to liberate the secondary amine for subsequent amide coupling or reductive amination while the alkyne remains intact. The 6-hydroxy group provides an additional derivatization handle via O-alkylation, acylation, or sulfonation, or can be retained as an H-bond donor for target engagement. The zero rotatable bond scaffold ensures that all three exit vectors (N2, C6–OH, C6–C≡CH) maintain fixed spatial relationships, enabling rational structure-based design of probe molecules [1]. This triple-vector, fully rigid architecture is unavailable from either mono-functionalized analog.

Fragment-Based Drug Discovery (FBDD) Library Design with Spirocyclic Topology

With MW 237.29 g/mol, TPSA 49.77 Ų, and LogP 1.38, this compound adheres to the Rule of Three guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The spiro[3.3]heptane core introduces a non-planar, three-dimensional topology that is underrepresented in commercial fragment collections dominated by flat aromatic scaffolds. The compound's 90° exit-vector geometry and zero rotatable bonds maximize the information content of SAR obtained from fragment screens by eliminating conformational ambiguity in hit interpretation [1]. Whereas the des-hydroxy analog (CAS 1809337-33-4) sacrifices a polar interaction point, and the des-ethynyl analog (CAS 1147557-97-8) introduces two rotatable bonds, the target compound uniquely combines fragment-appropriate physicochemical properties with complete conformational rigidity and three orthogonal functionalization vectors in a single building block.

CXCR2 Antagonist and CNS Demyelinating Disease Drug Discovery

The 2-azaspiro[3.3]heptane core has been specifically cited as a structural motif in CNS-penetrant CXCR2 antagonists for the potential treatment of demyelinating disorders such as multiple sclerosis . In a matched molecular pair analysis, C-linked 2-azaspiro[3.3]heptane CXCR2 antagonist 27b showed 2-fold greater potency than its piperidine counterpart 27a, while exhibiting 25-fold lower brain penetration — a distribution profile that can be favorable for peripheral target engagement with reduced CNS side-effect risk [1]. The 6-hydroxy-2-azaspiro[3.3]heptane substructure (shared by CAS 1147557-97-8) is a documented reactant in CXCR2 antagonist synthesis ; the additional ethynyl group in the target compound provides an extra diversification point for SAR exploration around this pharmacologically validated scaffold.

ALK Kinase Inhibitor Scaffold Development

Azaspiro[3.3]heptane-containing compounds have been claimed in a recent patent application (EP 4 321 514 A1, published February 2024) as ALK kinase inhibitors for treating ALK-positive tumors and cancers . The patent discloses that azaspiro frameworks, when incorporated into kinase inhibitor pharmacophores, deliver compounds with ALK inhibitory activity. The target compound, with its orthogonal functionalization and N-Boc protection, serves as a synthetic building block for exploring the azaspiro chemical space around ALK inhibitor scaffolds. Its zero-rotatable-bond architecture and defined exit-vector geometry are consistent with the design principles for type I and type II kinase inhibitors requiring precise presentation of hinge-binding and selectivity elements. The 6-ethynyl group offers a direct route to triazole-containing analogs via click chemistry for rapid SAR exploration in the ALK inhibitor chemical series.

Quote Request

Request a Quote for tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.